An In-depth Technical Guide to the Spectroscopic Data of 1,4-Bis(trimethylsilyl)-1,3-butadiyne
An In-depth Technical Guide to the Spectroscopic Data of 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(trimethylsilyl)-1,3-butadiyne, a versatile building block in organic synthesis and materials science. The information is presented to be a valuable resource for researchers utilizing this compound.
Molecular Structure and Properties
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IUPAC Name: 1,4-Bis(trimethylsilyl)buta-1,3-diyne
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Synonyms: BTMSBD
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CAS Number: 4526-07-2
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Molecular Formula: C₁₀H₁₈Si₂
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Molecular Weight: 194.42 g/mol
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,4-Bis(trimethylsilyl)-1,3-butadiyne.
| Technique | Solvent | Chemical Shift (δ) in ppm | Assignment |
| ¹H NMR | CDCl₃ | 0.22 | 18H, s, -Si(CH₃)₃ |
| Technique | Solvent | Chemical Shift (δ) in ppm | Assignment |
| ¹³C NMR | CDCl₃ | Data not available in searched resources. | Expected signals for -Si(CH₃)₃ and sp-hybridized carbons. |
| Technique | Medium | Wavenumber (cm⁻¹) | Intensity | Assignment |
| FT-IR | CCl₄ | 2080 | Strong | C≡C stretch |
| 1250 | Strong | Si-CH₃ symmetric bend | ||
| 650 | Strong | Si-C stretch |
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Cyclohexane (B81311) | 224 | 80 |
| 235 | 150 | |
| 248 | 260 | |
| 262 | 345 | |
| 278 | 250 |
| Technique | Key Fragments (m/z) | Assignment |
| GC-MS (EI) | 194 | [M]⁺ (Molecular Ion) |
| 180 | [M - CH₃ + H]⁺ | |
| 179 | [M - CH₃]⁺ |
| Technique | Raman Shift (cm⁻¹) |
| FT-Raman | Data not available in searched resources. |
Experimental Protocols
The following are detailed methodologies for the synthesis and key spectroscopic analyses of 1,4-Bis(trimethylsilyl)-1,3-butadiyne.
This protocol is based on the oxidative coupling of trimethylsilylacetylene.[1]
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Catalyst Preparation: A three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and rubber septum is charged with acetone (B3395972) and copper(I) chloride. The flask is purged with nitrogen, and N,N,N',N'-tetramethylethylenediamine (TMEDA) is added. The mixture is stirred for 30 minutes to form the CuCl–TMEDA catalyst solution.
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Coupling Reaction: A separate four-necked flask is equipped with a mechanical stirrer, a dry-ice condenser, a gas inlet, and an adapter for a thermometer and septum. This flask is charged with acetone and trimethylsilylacetylene. A rapid stream of oxygen is passed through the solution while vigorously stirring. The prepared catalyst solution is added portion-wise via syringe. The reaction temperature is monitored and maintained between 25-30°C, using an ice bath if necessary.
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Workup: After the reaction is complete (monitored by the disappearance of trimethylsilylacetylene), the acetone is removed via rotary evaporation. The residue is dissolved in petroleum ether and washed with 3 M aqueous hydrochloric acid. The organic layers are combined, washed with saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate.
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Purification: The solvent is evaporated, and the solid residue is recrystallized from hot methanol (B129727) with a small amount of 3 M aqueous hydrochloric acid, followed by the dropwise addition of water. The resulting crystals are collected, washed with a cold methanol/water mixture, and air-dried.
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Sample Preparation: Approximately 5-10 mg of crystalline 1,4-Bis(trimethylsilyl)-1,3-butadiyne is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 250 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to singlets.
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Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) and Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C) or tetramethylsilane (B1202638) (TMS at 0 ppm).
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Sample Preparation (CCl₄ solution): A dilute solution of the compound in carbon tetrachloride is prepared. This solution is placed in a liquid-transmission cell with NaCl or KBr windows.
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Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the solvent and cell is recorded separately and subtracted from the sample spectrum.
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ATR-IR (Alternative): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). The spectrum is then recorded.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
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Sample Preparation: A stock solution of 1,4-Bis(trimethylsilyl)-1,3-butadiyne is prepared in cyclohexane. This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.
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Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing pure cyclohexane as the reference. The spectrum is scanned over a range of approximately 200-400 nm.
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Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
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Sample Introduction: The compound is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
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Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to identify characteristic fragment ions.
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Sample Preparation: A small amount of the solid, crystalline sample is placed in a glass vial or capillary tube.
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Data Acquisition: The spectrum is obtained using an FT-Raman spectrometer, such as a Bruker MultiRAM, equipped with a laser excitation source (e.g., Nd:YAG at 1064 nm). A sufficient number of scans are accumulated to obtain a high-quality spectrum.
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Data Processing: The data is processed to show the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
Visualizations
The following diagrams illustrate the experimental workflow and the structural-spectroscopic correlations for 1,4-Bis(trimethylsilyl)-1,3-butadiyne.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Caption: Structural correlations to key spectroscopic signals.
